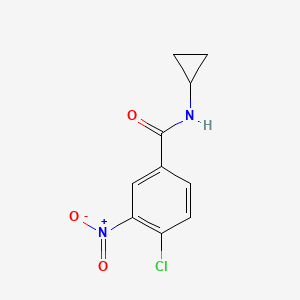

4-Chloro-n-cyclopropyl-3-nitrobenzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives form a cornerstone of modern medicinal and chemical research due to their wide-ranging applications and versatile chemical nature. researchgate.net The amide bond is a fundamental linkage in numerous biological processes, making benzamide-containing molecules prime candidates for interacting with biological targets. researchgate.net These compounds are frequently utilized as essential building blocks in organic synthesis, serving as intermediates for the creation of more complex, biologically active molecules. researchgate.netnih.gov

The significance of benzamide derivatives is underscored by their presence in a multitude of pharmacologically active agents. Researchers have extensively synthesized and investigated these compounds, revealing a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and antifungal properties. researchgate.netresearchgate.netnih.gov Furthermore, their utility extends to agrochemical science, where they have been explored as potential fungicides. researchgate.net Certain benzamide derivatives have also been studied for their potential as antioxidants and as therapeutic agents for neurodegenerative disorders. nih.govacs.org The stability, hydrogen bonding capability, and relative ease of synthesis contribute to the continued prominence of the benzamide scaffold in drug discovery and materials science. researchgate.netevitachem.com

Overview of Halogenated Nitrobenzamide Structural Motifs and Their Chemical Utility

The halogenated nitrobenzamide structural motif is a pharmacophore of significant interest in drug design and development. This motif combines the distinct electronic and steric properties of a halogen atom and a nitro group on the benzamide core, which can synergistically influence a molecule's interaction with biological targets.

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. nih.gov Halogenation can enhance metabolic stability, increase lipophilicity (which can affect cell membrane permeability), and improve binding affinity to target receptors through the formation of halogen bonds. nih.govmdpi.com

The nitro group is also a versatile and valuable functional group in drug design. mdpi.com Its strong electron-withdrawing nature significantly alters the electronic landscape of the aromatic ring, which can be crucial for molecular recognition and binding. Nitroaromatic compounds are key components in various therapeutic agents, including those with antimicrobial and anticancer activities. mdpi.com

When combined in a single scaffold, these groups create a halogenated nitrobenzamide motif that has been explored for various therapeutic applications. For instance, derivatives of 2-chloro-5-nitrobenzamide (B107470) have been investigated as potent inverse agonists for the nuclear receptor PPARγ, a target relevant to cancer treatment. acs.org Similarly, other complex halogenated nitrobenzamides have been synthesized and studied for their potential as antidiabetic agents by inhibiting enzymes like α-glucosidase. nih.gov The strategic placement of the halogen and nitro groups is critical, as it defines the molecule's shape and electronic distribution, thereby directing its biological activity.

Research Context for 4-Chloro-N-cyclopropyl-3-nitrobenzamide within Medicinal and Agrochemical Science

Specific, in-depth research publications focusing on the direct biological activity of this compound are not prominent in publicly accessible scientific literature. The compound is primarily cataloged by chemical suppliers as a building block or a research chemical intended for use in early-stage discovery. bldpharm.comsigmaaldrich.com Its significance, therefore, lies in its potential as a synthetic intermediate for constructing more elaborate molecules with desired biological functions in both medicinal and agrochemical fields.

The structural components of this compound suggest its utility in these areas. The 4-chloro-3-nitrobenzoyl portion is a recognized scaffold in medicinal chemistry. As an example, the related compound 4-chloro-3-nitrobenzenesulfonamide (B1329391) (which shares the 4-chloro-3-nitrobenzene core) is a known chemical entity. scbt.comchemicalbook.com The synthesis of this class of compounds often starts from precursors like 4-chloro-3-nitrobenzoic acid. nih.gov The reactivity of the acyl chloride, which can be formed from this acid, allows for the straightforward introduction of various amine groups to generate a library of diverse benzamide derivatives. nih.govmdpi.com

The N-cyclopropyl group is also a feature found in many biologically active compounds, often contributing to favorable metabolic stability and binding conformations. The combination of the halogenated nitroaromatic ring with the N-cyclopropyl amide makes this compound a valuable precursor for synthesizing novel compounds for screening as potential pharmaceuticals or agrochemicals. For example, related halogenated nitrobenzamides have been synthesized and evaluated for antibacterial activity. researchgate.net Therefore, the research context for this compound is that of a foundational element for the synthesis of new chemical entities aimed at a variety of biological targets.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 90797-58-3 | bldpharm.comchemscene.com |

| Molecular Formula | C₁₀H₉ClN₂O₃ | chemscene.com |

| Molecular Weight | 240.64 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 72.24 Ų | chemscene.com |

| LogP (calculated) | 2.1404 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Table 2: Mentioned Chemical Compounds | Compound Name | | :--- | | this compound | | 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide | | 2-chloro-5-nitrobenzamide | | 4-chloro-3-nitrobenzenesulfonamide | | 4-chloro-3-nitrobenzoic acid |nitrobenzenesulfonamide | | 4-chloro-3-nitrobenzoic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-cyclopropyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c11-8-4-1-6(5-9(8)13(15)16)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWRELJOMFUPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358221 | |

| Record name | 4-chloro-n-cyclopropyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90797-58-3 | |

| Record name | 4-chloro-n-cyclopropyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-cypropyl-3-nitro-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Solid State Characterization

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 4-Chloro-n-cyclopropyl-3-nitrobenzamide would provide information on the number of different types of protons and their neighboring environments. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The cyclopropyl (B3062369) group would exhibit characteristic signals in the aliphatic region, and the amide proton would likely appear as a distinct signal.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the six aromatic carbons (some of which may have very similar chemical shifts), and the carbons of the cyclopropyl group. For comparison, the related compound N-(3-chlorophenethyl)-4-nitrobenzamide shows a carbonyl carbon signal at 165.05 ppm and aromatic carbon signals between 124.00 and 149.43 ppm. mdpi.com

Below is an interactive table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 | Multiplets |

| Amide NH | 8.0 - 9.0 | N/A | Broad Singlet/Triplet |

| Cyclopropyl CH | 2.8 - 3.0 | 20 - 30 | Multiplet |

| Cyclopropyl CH₂ | 0.6 - 1.0 | 5 - 15 | Multiplets |

| Carbonyl C=O | N/A | 165 - 175 | Singlet |

| C-Cl | N/A | 130 - 140 | Singlet |

| C-NO₂ | N/A | 140 - 150 | Singlet |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the amide group, C=O stretching of the amide, asymmetric and symmetric stretching of the nitro (NO₂) group, C-N stretching, C-Cl stretching, and vibrations associated with the aromatic ring and the cyclopropyl group. For instance, in related nitrobenzamide structures, strong absorptions for the nitro group are typically observed. samsun.edu.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

An interactive data table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | 3200 - 3400 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Amide (C=O) | Stretch | 1640 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Nitro (N=O) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (N=O) | Symmetric Stretch | 1300 - 1350 |

| C-N | Stretch | 1200 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Note: This table contains expected vibrational frequencies based on established group frequency charts.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm the molecular formula C10H9ClN2O3. sigmaaldrich.com For example, in the analysis of a similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, HRMS confirmed the expected molecular formula with a mass error of -1.31 ppm. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This packing is governed by a variety of intermolecular interactions.

Characterization of Hydrogen Bonding Networks

A comprehensive search of the scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, a definitive analysis of its hydrogen bonding network based on experimental data is not possible at this time.

However, analysis of a closely related compound, 4-Chloro-3-nitrobenzamide , which lacks the N-cyclopropyl group, provides insight into the types of hydrogen bonds that could be expected. In the crystal structure of 4-Chloro-3-nitrobenzamide, molecules are linked by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. researchgate.net The primary amide (–NH₂) group acts as a hydrogen bond donor, forming N—H⋯O interactions with the oxygen atoms of the nitro group and the carbonyl group of adjacent molecules. These interactions are crucial in stabilizing the crystal packing. researchgate.net An intramolecular C—H⋯O hydrogen bond is also observed, which contributes to the planarity of the molecule. researchgate.net It is plausible that this compound would exhibit similar N—H⋯O hydrogen bonds involving the amide proton and the oxygen atoms of the nitro and carbonyl groups. The presence of the cyclopropyl group might introduce additional, weaker C—H⋯O interactions.

For other substituted nitrobenzamides, such as N-(4-Chlorophenyl)-4-nitrobenzamide, the crystal structure is characterized by N—H⋯O(nitro) hydrogen bonds that link molecules into zigzag chains. nih.gov In the case of 4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide, a variety of interactions including N—H⋯O and C—H⋯O hydrogen bonds contribute to a complex three-dimensional network. researchgate.net

Interactive Data Table: Hydrogen Bond Data for the Related Compound 4-Chloro-3-nitrobenzamide researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | 0.86 | 2.29 | 3.05 | 159 |

| C-H···O | 0.93 | 2.45 | 3.38 | 170 |

Note: This data is for 4-Chloro-3-nitrobenzamide and is presented for comparative purposes.

π-Stacking and Other Non-Covalent Interactions within the Crystal Lattice

Specific experimental data on the π-stacking and other non-covalent interactions for this compound is unavailable due to the absence of a published crystal structure.

However, insights can be drawn from related structures. In the crystal of 4-Chloro-3-nitrobenzamide , π–π stacking interactions are observed between the benzene rings of adjacent molecules, with a centroid–centroid distance of 3.803 Å. researchgate.net This type of interaction is a significant contributor to the stabilization of the crystal lattice.

In the structure of 4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide , π–π interactions between adjacent phenyl and nitrobenzene (B124822) rings are also present, with a centroid–centroid distance of 3.6849 Å, forming centrosymmetric dimers. researchgate.net For derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, molecular docking studies have indicated the presence of various π-interactions, including π-π T-shaped and π-π stacked interactions, which are important for the binding of these molecules to biological targets. nih.gov

Structure Activity Relationship Sar Studies of 4 Chloro N Cyclopropyl 3 Nitrobenzamide and Its Analogues

Systematic Methodologies for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for compounds like 4-chloro-N-cyclopropyl-3-nitrobenzamide involves a combination of experimental and computational strategies designed to identify the key structural features responsible for biological activity. numberanalytics.com These methodologies allow for the rational design of new, more potent, and selective analogues.

Experimental approaches are foundational to SAR studies. oncodesign-services.com They involve the chemical synthesis of a series of structurally related analogues where specific parts of the lead compound are systematically modified. numberanalytics.com These new compounds are then subjected to biological assays to measure their activity against a specific target, such as an enzyme or receptor. oncodesign-services.com The resulting data is analyzed to correlate structural changes with variations in biological efficacy. numberanalytics.com

Complementing these experimental techniques are computational methods, which use computer modeling to predict biological activity. oncodesign-services.com Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical and machine learning methods to create a mathematical relationship between the chemical structures of compounds and their biological activities. numberanalytics.com These predictive models can then be used to estimate the activity of novel, unsynthesized molecules.

Molecular Modeling: This technique involves creating three-dimensional models of molecules to simulate their interactions with biological targets. oncodesign-services.com By visualizing how a compound like this compound might bind to a receptor's active site, researchers can understand the critical interactions driving its effects. oncodesign-services.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This "map" of features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, guides the design of new compounds that fit the target.

In the study of benzamide (B126) derivatives, computational methods have been successfully used to elucidate the structural features of promising new compounds and their interactions with protein targets like FtsZ. nih.gov Similarly, computational approaches for SAR transfer allow researchers to apply known SAR data from one chemical series to another, accelerating the optimization process. nih.gov

Impact of N-Substitution on Biological Efficacy and Selectivity

The substituent attached to the amide nitrogen (the N-substituent) plays a pivotal role in determining the biological efficacy and selectivity of benzamide-based compounds. Modifications at this position can significantly alter a molecule's size, shape, flexibility, and hydrogen-bonding capacity, thereby influencing how it fits into a receptor's binding pocket.

In a study on N-alkylphenyl-3,5-dinitrobenzamide analogues as anti-tuberculosis agents, a series of chemical modifications to the N-substituent led to the identification of compounds with potent activity. rsc.org This highlights that alterations at the amide nitrogen are a viable strategy for optimizing the biological profile of benzamide scaffolds. rsc.org

Further research on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated the critical influence of the N-substituent on antidiabetic activity. nih.gov The study synthesized and tested a variety of compounds with different alkyl and aryl groups at the amide nitrogen. The results indicated that specific substitutions on the N-phenyl ring, such as the presence of both an electron-donating methyl group and an electron-withdrawing nitro group, were highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov The most active compound in the series featured a 2-methyl-5-nitrophenyl group as the N-substituent, demonstrating that the electronic and steric properties of this moiety are crucial for maximizing biological effect. nih.gov

| N-Substituent Group | Relative Biological Activity | Key Observations |

| Alkyl Groups | Varied | Simple alkyl groups often show lower activity compared to more complex aryl substituents. |

| Aryl Groups | Generally Higher | An aromatic ring at the N-position can engage in additional binding interactions (e.g., pi-stacking). |

| Substituted Phenyl | Potent | Substituents on the phenyl ring can fine-tune electronic properties and steric fit to enhance potency. |

| 2-methyl-5-nitrophenyl | Most Potent nih.gov | The combination of an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the N-phenyl ring was found to be optimal for the activity of certain benzamide derivatives. nih.gov |

Role of Halogen Substituents in Modulating Biological Activity

Halogen atoms, such as the chlorine in this compound, are frequently incorporated into drug molecules to modulate their biological activity. The chlorine substituent on the benzamide ring influences the compound's properties in several ways. As an electron-withdrawing group, it alters the electronic distribution of the aromatic ring, which can affect binding affinity with the biological target.

The position of the halogen is often critical. In the case of certain benzodiazepines, a halogen at a specific position (position 7) is known to enhance the therapeutic action of the drug. nih.gov This demonstrates that the strategic placement of a halogen can be a key factor in drug design.

Significance of the Nitro Group in Pharmacological Profiles

The nitro group (–NO₂) is a powerful modulator of pharmacological activity and a key feature in many bioactive molecules. nih.govnih.gov Its inclusion in a compound like this compound has profound effects on its chemical and biological properties.

The primary characteristic of the nitro group is its strong electron-withdrawing nature. svedbergopen.com This property significantly impacts the electronic environment of the aromatic ring to which it is attached, creating regions with a partial positive charge. taylorandfrancis.com This altered polarity can enhance interactions with nucleophilic residues in the binding sites of proteins and enzymes, potentially leading to inhibitory effects. mdpi.com The nitro group is often considered a pharmacophore itself, a functional group essential for the molecule's biological activity. mdpi.com

Furthermore, the nitro group can undergo metabolic reduction in biological systems. mdpi.com This process can lead to the formation of reactive intermediates, such as nitro anion radicals, which can be a crucial step in the mechanism of action for certain drugs, particularly antimicrobial agents. nih.govmdpi.com While this reactivity is essential for the therapeutic effect of some nitro-containing drugs, it also adds a layer of complexity for medicinal chemists. mdpi.com The presence of the nitro group can influence a compound's pharmacokinetics and ability to target specific pathogens or tissues. svedbergopen.com

Contribution of the Cyclopropyl (B3062369) Moiety to Ligand-Receptor Interactions

The cyclopropyl group, though small, is a uniquely valuable fragment in drug design due to its distinct structural and electronic properties. nih.govresearchgate.net Its incorporation as the N-cyclopropyl moiety in the target compound is a deliberate design choice intended to confer specific advantages that enhance ligand-receptor interactions.

Key features and contributions of the cyclopropyl ring include:

Conformational Rigidity: The three-membered ring is conformationally restricted. nih.gov This rigidity can lock the molecule into a specific, bioactive conformation that is optimal for binding to a receptor, reducing the entropic penalty associated with binding. researchgate.netacs.org

Metabolic Stability: The C-H bonds in a cyclopropyl ring are shorter and stronger than those in other alkanes, making them more resistant to metabolic breakdown by enzymes like cytochrome P450. nih.govacs.org This can increase the compound's half-life and bioavailability.

Enhanced Potency: The cyclopropyl group can enhance binding potency by providing favorable hydrophobic interactions within a receptor's binding pocket. nih.govsemanticscholar.org Its unique shape allows it to fit into small, specific pockets that larger alkyl groups cannot.

Unique Electronic Character: The C-C bonds of the cyclopropane (B1198618) ring have an enhanced π-character, which is unusual for a saturated ring system. researchgate.netacs.org This allows it to participate in electronic interactions that can contribute to binding affinity.

Identification of Crucial Pharmacophoric Features for Target Interaction

A pharmacophore is the specific three-dimensional arrangement of molecular features that is necessary for a molecule to exert its biological effect. For this compound and its analogues, the crucial pharmacophoric features can be deduced from the contributions of its individual components.

The essential features for target interaction likely include:

Aromatic Ring System: The substituted phenyl ring acts as a central scaffold, positioning the other functional groups in the correct orientation for binding.

Hydrogen Bond Acceptor/Donor: The amide linkage (–C(O)NH–) is a classic hydrogen bonding group. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, forming key interactions with amino acid residues in the target protein.

Electron-Withdrawing Regions: The chloro and nitro groups create a specific electronic landscape on the aromatic ring. The strong electron-attracting ability of the nitro group, in particular, can create an electrophilic region on the molecule that binds effectively with electron-rich areas of a protein or enzyme. taylorandfrancis.com

Hydrophobic/Conformationally Restricted Group: The N-cyclopropyl moiety serves as a compact, hydrophobic group that can fit into a specific hydrophobic pocket on the receptor. Its rigidity helps maintain the optimal conformation for binding. acs.org

Docking studies on structurally similar chloro-nitrobenzamide derivatives have confirmed that their binding is mediated by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions with active site residues. nih.gov The interplay of these pharmacophoric features is critical for the molecule's ability to recognize and bind to its biological target, ultimately determining its pharmacological activity.

Investigations into Biological Activities and Molecular Mechanisms

Evaluation of Anticancer Potential

The potential of 4-chloro-N-cyclopropyl-3-nitrobenzamide as an anticancer agent has been a subject of scientific inquiry. These investigations have centered on its ability to induce cell death in cancer cell lines and the underlying molecular mechanisms responsible for this effect.

In Vitro Cytotoxicity Screening

While specific data for this compound in the National Cancer Institute's 60-cell line (NCI-60) screen or from specific MTT assays on various cell lines is not extensively published, the broader class of nitrobenzamide compounds has demonstrated cytotoxic properties. For instance, the related compound, 4-iodo-3-nitrobenzamide (B1684207), has been shown to be toxic to a variety of tumor cells of both human and animal origin. bldpharm.com This suggests that the nitrobenzamide scaffold is a promising area for the development of new chemotherapeutic agents. The selective tumoricidal action of these compounds appears to be linked to the metabolic reduction of the nitro group within the tumor microenvironment. bldpharm.com

Mechanisms of Action in Cancer Cells: Apoptosis Induction and Caspase Activation

Research into related nitrobenzamide compounds indicates that their anticancer activity is linked to the induction of apoptosis, or programmed cell death. The selective killing of tumor cells by compounds such as 4-iodo-3-nitrobenzamide is correlated with the induction of apoptosis. bldpharm.com A key step in this process is the reduction of the nitro group to a nitroso intermediate within the tumor cells. bldpharm.com This reactive intermediate is believed to be a critical factor in triggering the apoptotic cascade. While the specific caspases activated by this compound have not been detailed in published literature, the apoptotic pathway typically involves the activation of a cascade of these cysteine-aspartic proteases.

Nucleic Acid Interaction Studies

The interaction of small molecules with DNA is a key mechanism for many anticancer drugs. Investigations into nitrobenzamide derivatives suggest that they may exert their biological effects through direct interaction with nucleic acids.

Modes of DNA Interaction: Intercalation versus Electrostatic Binding

Assessment of Toxic Effects on DNA Structure and Function

By interacting with DNA, compounds like this compound have the potential to cause damage to the DNA structure, which can impair its function. This can range from minor groove binding to the formation of adducts, ultimately leading to the activation of DNA damage response pathways and apoptosis.

Enzyme Inhibition and Target Binding Studies

Beyond direct DNA interaction, another significant mechanism of action for bioactive compounds is the inhibition of key enzymes. Research on analogous compounds suggests that this compound may also function as an enzyme inhibitor.

Immunomodulatory and Anti-inflammatory Properties

The potential for novel compounds to modulate the immune system and exert anti-inflammatory effects is a significant area of pharmaceutical research.

There is currently no available scientific evidence from published studies to suggest that this compound has any effect on the secretion of immunoglobulins.

Given the lack of data on its immunomodulatory and anti-inflammatory properties, any potential applications of this compound in autoimmune and inflammatory conditions remain speculative and have not been investigated in published research.

Antimicrobial Activity Assessment

While various benzamide (B126) derivatives have been assessed for their antimicrobial properties, there is a notable absence of specific studies on the antimicrobial activity of this compound in the current body of scientific literature. Research on other 4-nitrobenzamide (B147303) derivatives has indicated that this class of compounds can exhibit antimicrobial effects. For instance, certain synthesized 4-nitrobenzamide derivatives have shown inhibitory activity against various microorganisms ijpbs.com. However, without direct testing, the antimicrobial potential of this compound remains unconfirmed.

Exploration of Broader Pharmacological Activities (Based on Benzamide Class Precedent)

The benzamide chemical scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. nih.gov Compounds within the benzamide class have demonstrated a diverse range of biological activities, offering a precedent for the potential, though unproven, pharmacological profile of this compound.

Benzamide derivatives have been recognized for their potential in several therapeutic areas, including:

Antimicrobial: Various benzamide derivatives have been synthesized and evaluated for their activity against bacteria and fungi. ijpbs.com

Anti-inflammatory and Analgesic: The benzamide structure is found in compounds with anti-inflammatory and pain-relieving properties. nih.gov

Anticancer: Certain benzamides have been investigated as potential anticancer agents. nih.gov

Antidiabetic: Some benzamide derivatives have been studied for their potential to inhibit enzymes such as α-glucosidase and α-amylase, which are relevant to diabetes management. nih.gov

The presence of a nitro group and a chloro substituent on the benzamide structure can significantly influence its biological activity. mdpi.com For example, the strategic placement of chlorine atoms can enhance the inherent biological activity of a molecule. mdpi.com Furthermore, the nitro group is a versatile functional group in drug design, contributing to a wide range of therapeutic effects, including antimicrobial and anticancer activities. mdpi.com

The diverse pharmacological activities reported for the broader benzamide class are summarized in the table below.

| Pharmacological Activity | Precedent in Benzamide Class |

| Antimicrobial | Yes ijpbs.comnih.gov |

| Anti-inflammatory | Yes nih.gov |

| Analgesic | Yes nih.gov |

| Anticancer | Yes nih.gov |

| Antidiabetic | Yes nih.gov |

It is important to underscore that while the benzamide class provides a broad context of potential biological activities, the specific pharmacological profile of this compound can only be determined through direct empirical investigation.

Receptor Modulation (e.g., Metabotropic Glutamate (B1630785) Receptors, Endothelin Receptors)

There is currently no available scientific literature or research data detailing the modulatory activity of this compound on metabotropic glutamate receptors or endothelin receptors. Studies on structurally related compounds, such as certain biphenylsulfonamide derivatives, have shown affinity for endothelin receptors; however, these findings cannot be extrapolated to this compound due to distinct structural differences that critically influence biological activity. The specific cyclopropyl (B3062369) and nitro substitutions on the benzamide core of this compound create a unique chemical entity for which receptor binding and functional assays have not been reported.

Neurotoxicity and Cytotoxicity in Specific Cell Lines

Similarly, a comprehensive search of scientific databases yields no studies on the neurotoxicity or cytotoxicity of this compound in any specific cell lines. Research into the cytotoxic potential of other nitrobenzamide-containing molecules does exist, with some analogs demonstrating effects on tumor cell lines. For instance, studies on compounds like 4-iodo-3-nitrobenzamide have explored their cytotoxic mechanisms. Nevertheless, in the absence of direct experimental evidence, the cytotoxic and neurotoxic profile of this compound remains undetermined. The potential for this compound to induce cellular toxicity or exert neurotoxic effects has not been investigated or documented.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 4-Chloro-n-cyclopropyl-3-nitrobenzamide, docking simulations would be employed to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme or a receptor. This process involves generating various conformations of the ligand and fitting them into the binding site of the target protein. The quality of the fit is evaluated using a scoring function, which estimates the binding energy. For instance, studies on similar nitrobenzamide derivatives have utilized molecular docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of their respective targets. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds including this compound, one would first need a dataset of structurally related molecules with experimentally determined activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, untested compounds like this compound.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. An MD simulation of this compound, either in solution or bound to a target protein, would involve calculating the forces between the atoms and using them to predict their movements. This can reveal the stability of the ligand-target complex, the role of solvent molecules, and the dynamic nature of the binding interactions. For related benzamide (B126) compounds, MD simulations have been used to validate the stability of docking poses and to understand the dynamic behavior of the ligand within the binding pocket. nih.govresearchgate.net

In Silico Screening and Virtual Library Design for Lead Optimization

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual libraries of its analogs could be designed by modifying its chemical structure. These virtual compounds would then be screened against the target of interest using methods like molecular docking to prioritize the synthesis of the most promising candidates for lead optimization.

Prediction of Molecular Interactions and Pharmacophore Mapping

Pharmacophore mapping is a process that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model could be developed based on its structure and known interactions of similar molecules with a biological target. This model would highlight the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. This pharmacophore can then be used as a 3D query to search for other molecules with a similar arrangement of features, potentially leading to the discovery of new compounds with similar biological activities.

Pharmacokinetic Pk and Pharmacodynamic Pd Studies

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

Specific experimental in vitro ADME studies for 4-Chloro-n-cyclopropyl-3-nitrobenzamide have not been identified in publicly accessible literature. However, computational, or in silico, predictions for some ADME-related properties have been reported. These predictions offer a preliminary assessment of the compound's likely pharmacokinetic behavior.

Computational models provide estimates for properties such as lipophilicity (LogP) and the topological polar surface area (TPSA), which are important indicators of a molecule's potential for absorption and distribution. For this compound, the following computational data has been reported:

| Parameter | Predicted Value | Implication for ADME |

| LogP | 2.1404 chemscene.com | This value suggests moderate lipophilicity, which can be favorable for membrane permeability and absorption. |

| Topological Polar Surface Area (TPSA) | 72.24 Ų chemscene.com | A TPSA in this range is generally associated with good oral bioavailability and cell permeability. |

| Hydrogen Bond Acceptors | 3 chemscene.com | |

| Hydrogen Bond Donors | 1 chemscene.com | |

| Rotatable Bonds | 3 chemscene.com |

It is crucial to note that these are theoretical predictions and require experimental validation through in vitro assays, such as Caco-2 permeability or parallel artificial membrane permeability assays (PAMPA), to confirm the actual absorption characteristics of this compound.

Evaluation of Metabolic Stability in Biological Systems

There is no publicly available data from experimental studies evaluating the metabolic stability of this compound. Such studies, typically conducted using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse), are essential to determine the compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. The rate of metabolism is a key determinant of a compound's half-life and oral bioavailability.

Assessment of Blood-Brain Barrier Permeability (if CNS activity is hypothesized)

No experimental or predictive data regarding the blood-brain barrier (BBB) permeability of this compound was found in the available literature. To assess its potential for central nervous system (CNS) activity, studies such as in vitro BBB models or in vivo animal studies measuring brain and plasma concentrations would be necessary. While some related nitrobenzamide derivatives have been studied for their BBB penetration, this information cannot be directly extrapolated to this compound.

In Vivo Pharmacokinetic Profiling in Relevant Animal Models

Detailed in vivo pharmacokinetic studies for this compound in animal models (e.g., mice, rats) have not been published. Such studies are critical for understanding the compound's behavior in a whole organism, including its absorption, distribution, metabolism, and excretion over time. Key pharmacokinetic parameters that would be determined from these studies include clearance, volume of distribution, half-life, and bioavailability.

Pharmacodynamic Markers and Efficacy in Preclinical Models

There is a lack of published research on the specific pharmacodynamic effects and efficacy of this compound in preclinical models. While some nitrobenzamide derivatives have been investigated for various therapeutic activities, such as antiparasitic or antidiabetic effects, the specific biological targets and pharmacological actions of this compound remain uncharacterized in the public scientific domain.

Agrochemical and Industrial Applications Research

Investigation as a Potential Agrochemical Active Ingredient

There is currently no publicly available research data or scientific publication that investigates 4-Chloro-n-cyclopropyl-3-nitrobenzamide as a potential agrochemical active ingredient. Screening programs and research initiatives that identify and evaluate new potential herbicides and pesticides have not published findings on this specific compound. While a related compound, 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid, has been explored as an insect growth regulator, this does not provide direct evidence of the agrochemical potential of This compound . sigmaaldrich.com

Development of Controlled Release Formulations for Agrochemical Use

No studies have been identified that focus on the development of controlled release formulations specifically for This compound for agrochemical purposes. Research in the field of controlled release formulations for herbicides is an active area, with various polymers and encapsulation techniques being explored to enhance efficacy and reduce environmental impact. bldpharm.comevitachem.comsigmaaldrich.com However, these general advancements have not been specifically applied to or tested with This compound , according to available records.

Environmental Fate and Degradation Studies in Agricultural Contexts

The environmental fate and degradation pathways of This compound in agricultural settings have not been documented in the scientific literature. Studies on the persistence, mobility, and transformation of this compound in soil and water are essential to assess its environmental impact. While general principles of herbicide degradation are known, specific data for this compound are absent.

Structure-Activity Relationships for Herbicidal or Pesticidal Efficacy

A critical aspect of developing new agrochemicals is understanding the structure-activity relationship (SAR), which links the chemical structure of a compound to its biological activity. There are no published SAR studies that include This compound to evaluate its potential herbicidal or pesticidal efficacy. Such studies would involve synthesizing and testing a series of related compounds to determine the impact of different functional groups on its activity, but this work has not been reported for this specific molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-N-cyclopropyl-3-nitrobenzamide, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. For example, 4-nitrobenzoyl chloride derivatives react with cyclopropylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (TEA). Post-reaction, purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water . Intermediate 4-chloro-3-nitrobenzoic acid (CAS 96-99-1) is a critical precursor, synthesized via nitration and chlorination of benzoic acid derivatives .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm amide bond formation and cyclopropyl substitution (e.g., δ ~8.5 ppm for aromatic protons adjacent to nitro groups) .

- X-ray crystallography : Resolves hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking interactions (centroid distances ~3.8 Å), critical for understanding solid-state stability .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) .

Q. How can researchers design preliminary stability studies for this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.

- Photolytic stability : Expose to UV light (ICH Q1B guidelines) and assess nitro group reduction by UV-Vis spectroscopy .

Advanced Research Questions

Q. How do computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for nitro-group positioning and cyclopropylamine reactivity. Machine learning (AI) models, trained on reaction databases, suggest optimal solvents (e.g., DMF vs. THF) and catalysts. ICReDD’s workflow integrates computed reaction paths with robotic experimentation to minimize trial-and-error .

Q. What strategies resolve contradictions in spectral data across studies (e.g., NMR shifts, crystal packing)?

- Methodological Answer : Cross-validate using:

- Dynamic NMR : To detect conformational flexibility in solution (e.g., cyclopropyl ring puckering) .

- Synchrotron X-ray diffraction : High-resolution data clarifies ambiguous hydrogen-bonding motifs (e.g., N–H⋯O vs. C–H⋯O) .

- Multivariate analysis : Statistical tools (PCA) identify outliers in published datasets, isolating solvent or temperature effects .

Q. How can factorial design improve yield in scaled-up synthesis?

- Methodological Answer : Apply a 2^k factorial design to optimize variables:

- Factors : Reaction temperature (50–100°C), amine stoichiometry (1.0–1.5 eq.), and solvent polarity (THF vs. acetonitrile).

- Response surface methodology (RSM) identifies interactions (e.g., excess amine improves yield only at higher temperatures). Automation via COMSOL Multiphysics simulates heat transfer and mixing efficiency in batch reactors .

Q. What role does the nitro group play in the compound’s reactivity for derivatization (e.g., reduction to amines)?

- Methodological Answer : The nitro group is reducible to an amine using H2/Pd-C (catalytic hydrogenation) or SnCl2/HCl. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate). The resulting amine serves as a precursor for Suzuki-Miyaura couplings or urea formation .

Q. How can AI-driven virtual screening predict biological targets for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.